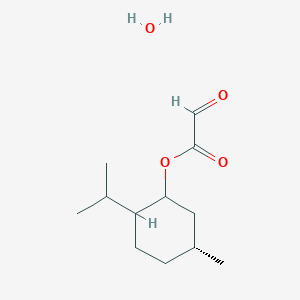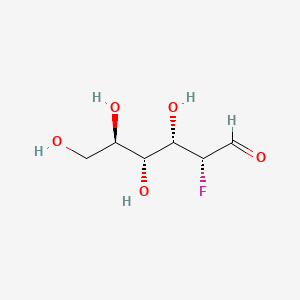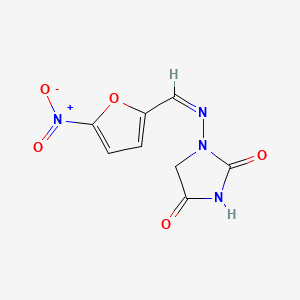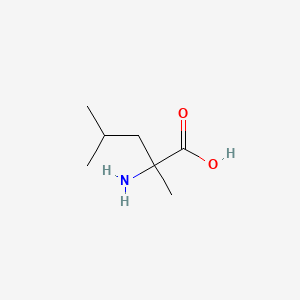
Trans-1,1,2,2,3,4-hexafluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,1,2,2,3,4-hexafluorocyclobutane is a fluorinated cyclobutane compound with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms attached to the cyclobutane ring, making it highly fluorinated. The unique arrangement of fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1,1,2,2,3,4-hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to achieve selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclobutane is exposed to fluorine gas in the presence of a catalyst. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Trans-1,1,2,2,3,4-hexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclobutanes.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated cyclobutanones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions include partially fluorinated cyclobutanes, fluorinated cyclobutanones, and other fluorinated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Trans-1,1,2,2,3,4-hexafluorocyclobutane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fluoropolymers, and as a refrigerant due to its unique properties.
Mechanism of Action
The mechanism of action of Trans-1,1,2,2,3,4-hexafluorocyclobutane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various biological and chemical targets. These interactions can influence the activity of enzymes, receptors, and other molecular pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3-Hexafluorocyclobutane
- 1,1,2,2,3,4-Hexafluorocyclobutane
Uniqueness
Trans-1,1,2,2,3,4-hexafluorocyclobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to other hexafluorocyclobutane isomers. This unique arrangement can lead to different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3R,4R)-1,1,2,2,3,4-hexafluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-JCYAYHJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(C1(F)F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;chloride](/img/structure/B7804744.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7804752.png)
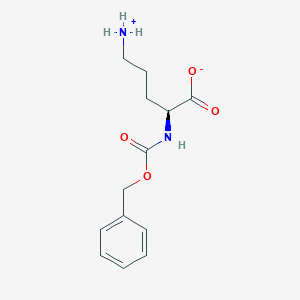


![[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride](/img/structure/B7804765.png)
![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7804770.png)

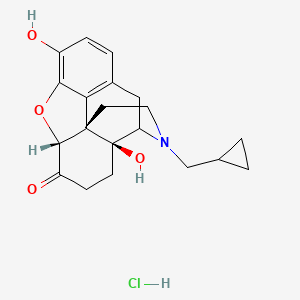
![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate](/img/structure/B7804797.png)
